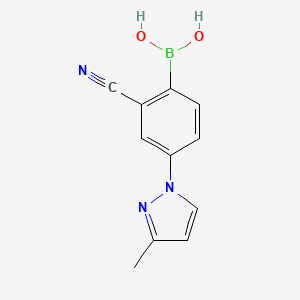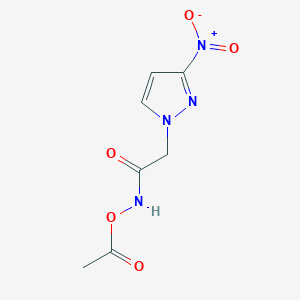
1H-Pyrazole-1-acetamide, N-(acetyloxy)-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-1-acetamide, N-(acetyloxy)-3-nitro- is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an acetamide group, an acetyloxy group, and a nitro group attached to the pyrazole ring
Méthodes De Préparation
The synthesis of 1H-Pyrazole-1-acetamide, N-(acetyloxy)-3-nitro- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Acetamide Group: The pyrazole intermediate is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.
Nitration: The nitration of the pyrazole ring is carried out using a mixture of concentrated nitric acid and sulfuric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1H-Pyrazole-1-acetamide, N-(acetyloxy)-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can undergo reduction reactions to convert the nitro group to other functional groups.
Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide and acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Pyrazole-1-acetamide, N-(acetyloxy)-3-nitro- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-1-acetamide, N-(acetyloxy)-3-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetamide and acetyloxy groups may also play a role in modulating the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
1H-Pyrazole-1-acetamide, N-(acetyloxy)-3-nitro- can be compared with other pyrazole derivatives, such as:
- 1H-Pyrazole-1-acetamide, N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-[(1-oxo-3-phenoxypropyl)amino]
- 1H-Pyrazole-1-acetamide, 4,5-diamino-
These compounds share the pyrazole core structure but differ in the functional groups attached to the ring The presence of different substituents can significantly impact their chemical properties, reactivity, and potential applications
Propriétés
Numéro CAS |
102039-36-1 |
|---|---|
Formule moléculaire |
C7H8N4O5 |
Poids moléculaire |
228.16 g/mol |
Nom IUPAC |
[[2-(3-nitropyrazol-1-yl)acetyl]amino] acetate |
InChI |
InChI=1S/C7H8N4O5/c1-5(12)16-9-7(13)4-10-3-2-6(8-10)11(14)15/h2-3H,4H2,1H3,(H,9,13) |
Clé InChI |
FTVMNLPBCRVKHY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)ONC(=O)CN1C=CC(=N1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[cyano(phenyl)methyl]acetamide](/img/structure/B14075452.png)

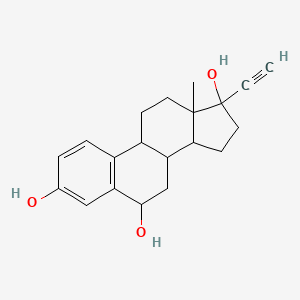
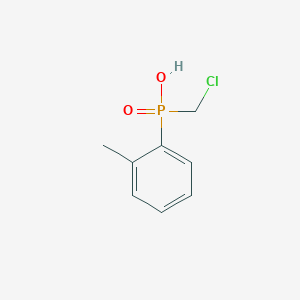
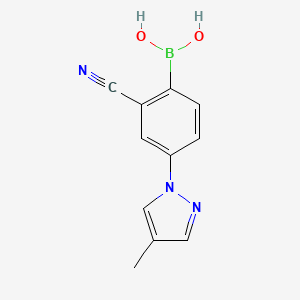

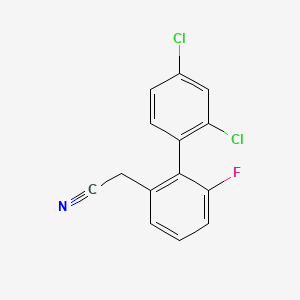


![4-(benzyloxy)-3-(methoxymethyl)-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B14075510.png)
![[(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl](trimethyl)stannane](/img/structure/B14075519.png)
![3-Amino-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14075523.png)
![2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene](/img/structure/B14075534.png)
